
O-Isobutyrylacetoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Isobutyrylacetoxime, also known as acetoxime isobutyrate, is a chemical compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol It is an oxime derivative, which means it contains a functional group characterized by the presence of a nitrogen atom double-bonded to a carbon atom that is also bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Isobutyrylacetoxime can be synthesized through the reaction of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature. Glycine can be used as a catalyst to enhance the reaction efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help achieve higher yields and purity. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
O-Isobutyrylacetoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Various oxime derivatives depending on the nucleophile used.
Scientific Research Applications
O-Isobutyrylacetoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Oxime derivatives are known for their potential use as antidotes for organophosphate poisoning.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of O-Isobutyrylacetoxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications.
HI-6: A potent oxime reactivator.
Trimedoxime: Used in the treatment of organophosphate poisoning.
Methoxime: An oxime with similar reactivating properties.
Uniqueness
O-Isobutyrylacetoxime is unique due to its specific structural features and reactivity Its ability to form various derivatives through substitution reactions makes it a versatile compound in synthetic chemistry
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(propan-2-ylideneamino) 2-methylpropanoate |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(9)10-8-6(3)4/h5H,1-4H3 |
InChI Key |
DQAQFLQBOQDUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)ON=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


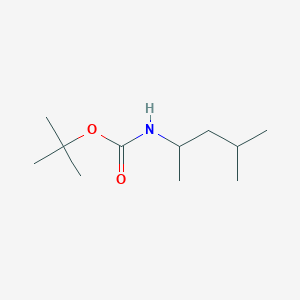
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)

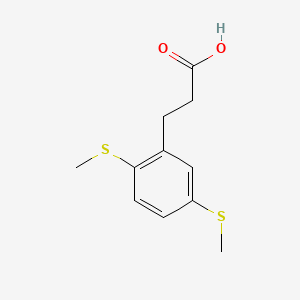
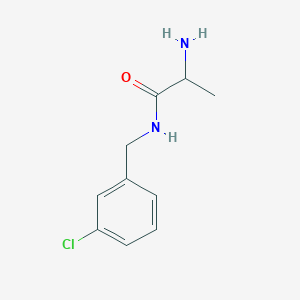


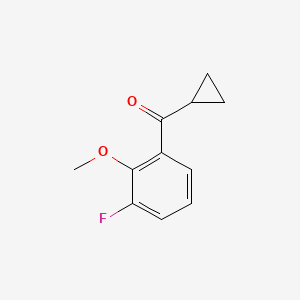
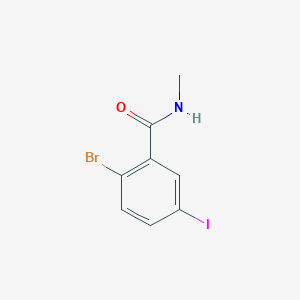

![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
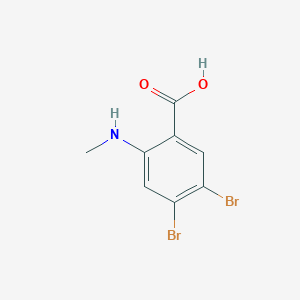
![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
